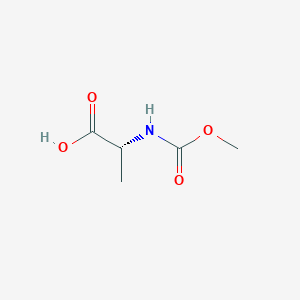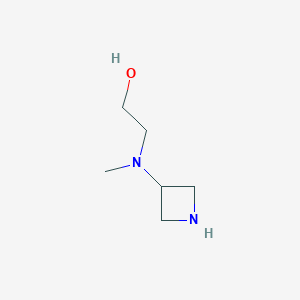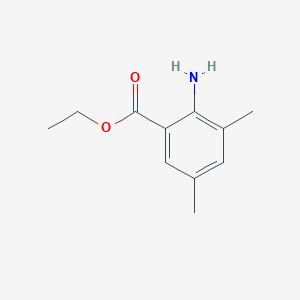
(2R)-2-(methoxycarbonylamino)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C₆H₅NO₂. It is a derivative of pyridine with a carboxylic acid substituent at the 4-position. This compound is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-positions, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isonicotinic acid can be synthesized through various methods. One common method involves the oxidation of 4-methylpyridine (4-picoline) using potassium permanganate (KMnO₄) as the oxidizing agent. The reaction typically occurs under reflux conditions in an aqueous medium .
Industrial Production Methods: Industrial production of isonicotinic acid often involves the catalytic oxidation of 4-methylpyridine. This process can be carried out using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. The reaction is conducted at elevated temperatures and pressures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: Isonicotinic acid undergoes various chemical reactions, including:
Oxidation: Isonicotinic acid can be oxidized to form isonicotinic acid N-oxide.
Reduction: Reduction of isonicotinic acid can yield isonicotinamide.
Substitution: The carboxyl group in isonicotinic acid can be substituted with other functional groups to form derivatives such as esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrazine hydrate (N₂H₄·H₂O) under reflux conditions.
Substitution: Alcohols and acylating reagents for esterification reactions.
Major Products Formed:
Oxidation: Isonicotinic acid N-oxide.
Reduction: Isonicotinamide.
Substitution: Isonicotinic acid esters and amides.
Wissenschaftliche Forschungsanwendungen
Isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Isonicotinic acid derivatives are studied for their antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action of isonicotinic acid and its derivatives varies depending on the specific application. For example, isonicotinic acid hydrazide (isoniazid) exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition occurs through the activation of isoniazid by the bacterial enzyme catalase-peroxidase (KatG), leading to the formation of reactive intermediates that target the mycolic acid synthesis pathway .
Similar Compounds:
Nicotinic Acid:
Picolinic Acid: It has the carboxyl group at the 2-position and is known for its role in zinc absorption in the human body.
Uniqueness of Isonicotinic Acid: Isonicotinic acid is unique due to its position of the carboxyl group at the 4-position, which imparts distinct chemical and biological properties. For instance, its derivatives, such as isoniazid, have significant therapeutic applications that are not shared by nicotinic acid or picolinic acid .
Eigenschaften
IUPAC Name |
(2R)-2-(methoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(4(7)8)6-5(9)10-2/h3H,1-2H3,(H,6,9)(H,7,8)/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFZODJINWJNPZ-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)






